Allosteric Binding to Tryptophan Synthase α-Subunit
IGP binding to TrpA induces partial closure of the TrpB COMM domain, enhancing serine binding affinity (KM decreases). Cryo-crystallography of αD60N mutant TrpA-IGP complex (PDB: 1A5B) at 95 K captured IGP in its native uncleaved state, revealing a specific torsion angle distinct from the non-hydrolyzable analog indole-3-propanol phosphate (IPP) and demonstrating αGlu49 interaction with the IGP 3-hydroxyl group [1]. This interaction is absent with IPP, making IGP essential for accurate structural studies of the native enzyme-substrate complex.
| Evidence Dimension | Substrate binding mode in TrpA active site (cryo-crystallography) |
|---|---|
| Target Compound Data | IGP forms specific hydrogen bond between αGlu49 side chain and 3-hydroxyl group; torsion angle distinct from IPP |
| Comparator Or Baseline | Indole-3-propanol phosphate (IPP, non-hydrolyzable analog): αGlu49 side chain too distant to interact; different torsion angle |
| Quantified Difference | Qualitative difference in hydrogen bonding network and torsion geometry; IGP cleaved very slowly at room temperature but not at 95 K cryo-conditions |
| Conditions | αD60N mutant TrpA in α2β2 tryptophan synthase complex, cryo-crystallography at 95 K |
Why This Matters
Procurement of authentic IGP rather than IPP is required for any structural biology experiment investigating the native enzyme-substrate complex or αGlu49's catalytic role.
- [1] Rhee S, Miles EW, Davies DR. Cryo-crystallography of a true substrate, indole-3-glycerol phosphate, bound to a mutant (αD60N) tryptophan synthase α2β2 complex reveals the correct orientation of active site αGlu49. J Biol Chem. 1998;273(15):8553-8555. doi:10.1074/jbc.273.15.8553 View Source
